molecular formula C24H50N8O5 B1681290 Tetralysine CAS No. 997-20-6

Tetralysine

Katalognummer B1681290
CAS-Nummer: 997-20-6
Molekulargewicht: 530.7 g/mol
InChI-Schlüssel: RRBGTUQJDFBWNN-MUGJNUQGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Tetralysine is a cationic moiety that may be used in the construction of gene delivery vectors and DNA nanoparticles .

Wissenschaftliche Forschungsanwendungen

Nucleus Delivery of Chemotherapy Drugs

Tetralysine-modified H-chain apoferritin (TL-HFn) is used for delivering chemotherapy drugs directly to the nucleus. This approach enhances the therapeutic timing and effect of chemotherapy drugs, as demonstrated by a study showing TL-HFn's superior lysosomal escape performance and effective nuclear accumulation compared to HFn. This research suggests TL-HFn as a promising candidate for chemotherapy drug delivery (Pan et al., 2020).

DNA Nanoparticle Formation

Tetralysine plays a significant role in the formation of DNA nanoparticles. Studies have shown that tetralysine, among other oligolysines, affects the size, shape, and stability of DNA nanoparticles. This has implications for understanding the distinct mechanisms of DNA condensation by oligolysines, relevant in gene therapy and molecular biology (Nayvelt et al., 2007).

Endopeptidase Activity in Escherichia coli

Research on Escherichia coli AJ005 has identified the activity of tetralysine endopeptidase in cell-free extracts. This enzyme's activity increases with higher concentrations and remains stable over time, highlighting its potential in biochemical research and enzyme studies (Ota, 1990).

Silica Formation from Tetraethylorthosilicate

Tetralysine has been observed to hydrolyze tetraethylorthosilicate (TEOS) at near-neutral pH, leading to the formation of silica. This property is particularly pronounced in tetralysine oligomers, showcasing its potential in materials science and nanotechnology applications (Sudheendra & Raju, 2002).

Interaction with Phospholipid Membranes

Tetralysine has been studied for its interaction with phospholipid membranes, providing insights into the mechanisms by which basic amino acids and peptides associate with cell membranes. This research is significant for understanding cellular processes and developing membrane-targeting therapies (Kleinschmidt & Marsh, 1997).

RNA Binding and Gene Delivery

Tetralysine-modified peptide nucleic acids (PNA) show high binding affinity for double-stranded RNA, which is crucial for gene delivery applications. These conjugates preferentially bind to RNA over DNA, indicating their potential in targeted gene therapy and RNA research (Muse et al., 2013).

Wirkmechanismus

Target of Action

Tetralysine, a variant of tetracycline, primarily targets the bacterial ribosome . The ribosome is a crucial component of the bacterial protein synthesis machinery, and its disruption can lead to the inhibition of bacterial growth .

Mode of Action

Tetralysine interacts with the bacterial ribosome by binding to the 30S ribosomal subunit . This binding prevents the attachment of new incoming aminoacyl-tRNA to the mRNA-ribosome complex, thereby interfering with protein synthesis . This interaction leads to a bacteriostatic effect, inhibiting bacterial growth without necessarily killing the bacteria .

Biochemical Pathways

The action of Tetralysine affects the protein synthesis pathway in bacteria . By binding to the 30S ribosomal subunit, it prevents the proper functioning of the translation process, which is essential for the production of proteins . This disruption can lead to a halt in bacterial growth, as proteins are vital for various cellular functions.

Pharmacokinetics

Similar compounds like tetracycline are known to be absorbed orally, distributed widely in the body, metabolized minimally, and excreted primarily in the urine . These properties can impact the bioavailability of Tetralysine, affecting its efficacy and duration of action.

Result of Action

The primary molecular effect of Tetralysine is the disruption of protein synthesis in bacteria, leading to a bacteriostatic effect . On a cellular level, this can result in the inhibition of bacterial growth, as the bacteria are unable to produce the proteins necessary for their survival and proliferation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Tetralysine. For instance, the presence of Tetralysine in the environment can lead to the development of antibiotic resistance in bacteria . Moreover, environmental pollution caused by Tetralysine can have severe effects on aquatic and terrestrial biodiversity . Therefore, careful management and disposal of Tetralysine are crucial to minimize its environmental impact and maintain its efficacy.

Eigenschaften

IUPAC Name

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H50N8O5/c25-13-5-1-9-17(29)21(33)30-18(10-2-6-14-26)22(34)31-19(11-3-7-15-27)23(35)32-20(24(36)37)12-4-8-16-28/h17-20H,1-16,25-29H2,(H,30,33)(H,31,34)(H,32,35)(H,36,37)/t17-,18-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRBGTUQJDFBWNN-MUGJNUQGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H50N8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80912536
Record name N~2~-[6-Amino-2-({6-amino-2-[(2,6-diamino-1-hydroxyhexylidene)amino]-1-hydroxyhexylidene}amino)-1-hydroxyhexylidene]lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80912536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

530.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

997-20-6
Record name Tetralysine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000997206
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~2~-[6-Amino-2-({6-amino-2-[(2,6-diamino-1-hydroxyhexylidene)amino]-1-hydroxyhexylidene}amino)-1-hydroxyhexylidene]lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80912536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does tetralysine interact with DNA?

A1: Tetralysine binds to DNA primarily through electrostatic interactions between its positively charged lysine residues and the negatively charged phosphate backbone of DNA. [, , ] This interaction leads to DNA condensation, forming compact nanoparticles. []

Q2: Does the ionic strength of the solution influence tetralysine-DNA interaction?

A2: Yes, the concentration of ions like Na+ significantly affects the interaction. Higher [Na+] weakens the electrostatic interaction, requiring higher tetralysine concentrations for DNA condensation. [] This dependence on ionic strength differs from longer polylysines, suggesting a distinct condensation mechanism for shorter oligolysines. []

Q3: What role does tetralysine's C-terminus play in the context of Human Cytomegalovirus (HCMV)?

A3: The C-terminus of the HCMV protein pUL71, which contains a tetralysine motif, is crucial for the virus's secondary envelopment process. [] Mutating this motif impairs secondary envelopment, highlighting the importance of this region for viral replication. []

Q4: What is the molecular formula and weight of tetralysine?

A4: Tetralysine consists of four lysine residues linked by peptide bonds. Its molecular formula is C20H43N7O5, and its molecular weight is 445.59 g/mol.

Q5: Is there spectroscopic data available for tetralysine?

A5: Yes, 31P Nuclear Magnetic Resonance (NMR) spectroscopy has been used to study the interaction of tetralysine with DNA. [] While intercalating agents cause downfield shifts in the DNA 31P signal, tetralysine causes a slight upfield shift. [] This suggests a different binding mode compared to intercalators.

Q6: Can tetralysine be used to form stable complexes with heparin?

A6: Yes, tetralysine forms a complex with heparin decasaccharide (dp10) through charge-driven interactions. [] Interestingly, while dp10 can bind two molecules of acidic fibroblast growth factor (FGF), it binds only one tetralysine, suggesting a potential for selective binding in biological contexts. []

Q7: How does the presence of sulfate ions impact the electrophoretic mobility of tetralysine?

A7: Sulfate ions reduce the electrophoretic mobility of tetralysine, likely due to association between sulfate and the positively charged lysine residues. [] This effect is less pronounced compared to tetraarginine, suggesting a weaker interaction of sulfate with lysine compared to arginine. []

Q8: Does tetralysine exhibit any catalytic activity?

A8: While not inherently catalytic, tetralysine can be part of larger enzymatic systems. Research shows the presence of tetralysine endopeptidase activity in cell-free extracts of Escherichia coli AJ005. [] This suggests a potential role for tetralysine-containing peptides in bacterial protein degradation pathways.

Q9: Have molecular simulations been used to study tetralysine?

A9: Yes, molecular dynamics simulations have been employed to investigate the conformational behavior of tetralysine at the water-membrane interface. [, ] These simulations, incorporating polarization effects, provide insights into how tetralysine interacts with lipid bilayers, which is relevant for understanding its potential as a cell-penetrating peptide.

Q10: Can modifications to the tetralysine structure improve its efficacy as a gene delivery vector?

A11: Yes, incorporating guanidinocarbonylpyrrole groups into the side chains of tetralysine enhances its DNA binding affinity and transfection efficacy, surpassing even polyethylenimine (PEI). [] This modification highlights the potential for targeted structural changes to improve tetralysine's performance in gene delivery applications.

Q11: Has tetralysine been investigated for its antimicrobial activity?

A12: Yes, zinc(II) phthalocyanines conjugated with oligolysines, including tetralysine, demonstrated potent photodynamic antimicrobial activity against both Gram-positive and Gram-negative bacteria. [] The length of the oligolysine chain influenced the photocytotoxicity, with longer chains showing increased activity against Escherichia coli. []

Q12: Can tetralysine be used to deliver therapeutic agents to specific cellular compartments?

A13: Research suggests that tetralysine-modified H-chain apoferritin can deliver chemotherapy drugs to the nucleus of cells. [] This targeted delivery approach holds promise for enhancing the efficacy of cancer treatments.

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